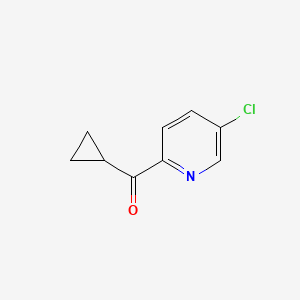
Pubchem_71311220
Vue d'ensemble
Description
Pubchem_71311220 is a chemical compound that is widely used in scientific research applications. It is also known as 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxybenzyl)acetamide. This compound has gained significant attention due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of Pubchem_71311220 is not fully understood. However, it is believed to act as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in several physiological processes, including mood regulation, cognition, and sleep.
Biochemical and Physiological Effects:
Pubchem_71311220 has been shown to exhibit several biochemical and physiological effects. It has been found to decrease inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pubchem_71311220 in lab experiments include its high potency and selectivity for the serotonin 5-HT7 receptor. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of Pubchem_71311220. One potential direction is to further investigate its potential anti-cancer activity. Another direction is to explore its potential as a treatment for mood disorders, such as depression and anxiety. Additionally, there is a need for further research to understand the exact mechanism of action of Pubchem_71311220 and to develop more effective and efficient synthesis methods.
Conclusion:
In conclusion, Pubchem_71311220 is a chemical compound that has gained significant attention due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and anxiolytic properties. It has also shown potential anti-cancer activity. While there are limitations to its use in lab experiments, there are several future directions for its study. Overall, Pubchem_71311220 holds promise as a potential therapeutic agent for a variety of conditions.
Applications De Recherche Scientifique
Pubchem_71311220 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have potential anti-cancer activity.
Propriétés
IUPAC Name |
carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.3CO.Mn/c1-8(2,9)7-5-3-4-6-7;3*1-2;/h3-6,9H,1-2H3;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQXHQABLYNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C[CH-]C=C1)O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11MnO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746495 | |
| Record name | carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
CAS RN |
33086-66-7 | |
| Record name | carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyisopropylcyclopentadienylmanganese tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)




![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)



![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)


